Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate is a complex organic compound that features a benzoate ester linked to a bifuran moiety through a hydroxyethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran intermediate, which can be synthesized through a Suzuki-Miyaura coupling reaction . This intermediate is then reacted with a hydroxyethyl carbamoyl chloride under basic conditions to form the carbamoyl derivative. Finally, this intermediate is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and esterification steps, as well as the recycling of solvents and reagents to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives of the bifuran moiety.
Reduction: Alcohols and amines derived from the ester and carbamoyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The bifuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl carbamoyl group may enhance the compound’s binding affinity to these targets, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate
- Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate
Uniqueness
Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14(21)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,21H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJDPQFXMQZOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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